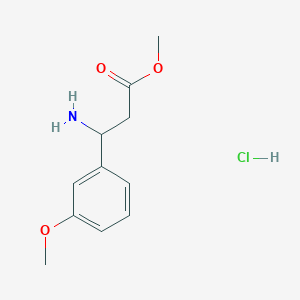

Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride

Description

Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS: 1269634-11-8) is a hydrochloride salt of a β-amino ester derivative. Its molecular formula is C₁₁H₁₆ClNO₃, with a molecular weight of 245.70 g/mol . The compound features a 3-methoxyphenyl group attached to a propanoate backbone, with an amino group at the β-position and a methyl ester group. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy and ester functionalities, and enhanced water solubility from the hydrochloride salt. It is typically stored at room temperature in dry conditions .

Properties

IUPAC Name |

methyl 3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKLERNXNLLGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269634-11-8 | |

| Record name | Benzenepropanoic acid, β-amino-3-methoxy-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269634-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and methyl acrylate.

Condensation Reaction: The first step involves a condensation reaction between 3-methoxybenzaldehyde and methyl acrylate in the presence of a base catalyst to form an intermediate compound.

Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the desired product.

Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt of Methyl 3-amino-3-(3-methoxyphenyl)propanoate.

Industrial Production Methods: In industrial settings, the production of Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.

Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products:

Oxidation Products: Oxo derivatives of the compound.

Reduction Products: Amine derivatives.

Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is investigated for its potential as a pharmaceutical intermediate. Its structural similarity to amino acids and neurotransmitters allows it to interact with various biological targets, which may lead to the development of new therapeutic agents. Research has focused on its possible effects on:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, which could have implications for treating inflammatory diseases.

The interaction of methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride with enzymes and receptors is a key area of research. Its amino group can form hydrogen bonds with active sites on target proteins, while the methoxyphenyl group enhances hydrophobic interactions. This dual mechanism may lead to significant pharmacological effects, including:

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Amino group interacts with active sites on enzymes/receptors |

| Hydrophobic Interactions | Methoxyphenyl group enhances binding affinity through hydrophobic effects |

Material Science

In addition to its biological applications, this compound serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—allows it to be utilized in developing specialty chemicals and materials .

Case Studies and Research Findings

Several studies have documented the biological effects of methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride:

- Antitumor Activity : Research has shown that this compound exhibits antitumor properties in vitro, suggesting its potential as a candidate for cancer therapeutics.

- Neurotransmitter Modulation : Investigations into its effects on neurotransmitter systems have indicated possible applications in neuropharmacology, particularly concerning mood disorders.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of β-amino esters with aryl substituents. Below is a detailed comparison:

Substitution Patterns on the Aromatic Ring

Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (CAS: 1333750-44-9)

- Molecular Formula: C₁₁H₁₄ClF₂NO₂

- Molecular Weight : 265.69 g/mol .

- Key Differences : The 2,4-difluoro substitution introduces strong electron-withdrawing effects, increasing acidity of the aromatic ring compared to the electron-donating methoxy group in the parent compound. This may alter reactivity in synthesis or binding interactions.

Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 952729-65-6)

- Molecular Weight : ~310 g/mol (estimated).

- Bromine’s inductive effect could also stabilize intermediates in synthetic pathways .

(S)-Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS: 478408-60-5)

Variations in the Ester Group

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (CAS: N/A)

Complex Substituents and Functional Groups

Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride (CAS: 473567-08-7)

- Key Differences : The 4-isobutoxy and 3-methoxy groups create a highly lipophilic and sterically hindered structure. Such modifications are often explored in CNS-targeting pharmaceuticals due to enhanced blood-brain barrier penetration .

Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS: 2177266-70-3)

Stereochemical Variations

(R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride (CAS: 905991-90-4)

Tabulated Comparison of Key Compounds

Biological Activity

Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride, with the molecular formula C11H15ClN2O3, is an organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Methyl 3-amino-3-(3-methoxyphenyl)propanoate is synthesized through the esterification of 3-amino-3-(3-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. This reaction is typically conducted under reflux conditions to ensure complete conversion to the ester form. The compound can be purified through recrystallization or chromatography techniques.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The amino group can form hydrogen bonds with active sites on target proteins, while the methoxyphenyl group contributes to hydrophobic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Amino group interacts with active sites on enzymes/receptors |

| Hydrophobic Interactions | Methoxyphenyl group enhances binding affinity through hydrophobic effects |

Biological Activity

Research into the biological activity of Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride has indicated several potential therapeutic effects:

- Anti-inflammatory Effects : Studies have shown that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Analgesic Properties : Preliminary research suggests potential analgesic effects, possibly through modulation of pain pathways.

- Antitumor Activity : Some studies have explored its effects on cancer cell lines, indicating that it may induce apoptosis in certain types of cancer cells .

Case Studies and Research Findings

- Antitumor Activity : A study investigated the compound's effect on various cancer cell lines, including MDA-MB-231 and Hs 578T. The results demonstrated significant induction of apoptosis as measured by caspase-3 activation, suggesting a promising avenue for cancer therapy .

- Enzyme Inhibition : Research focused on the compound's interaction with specific enzymes involved in inflammatory responses. It was found to inhibit cyclooxygenase (COX) activity, which is crucial for prostaglandin synthesis, thereby reducing inflammation.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Analgesic | Modulation of pain pathways |

| Antitumor | Induction of apoptosis in cancer cells |

Comparative Analysis with Similar Compounds

Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride can be compared to similar compounds like Methyl 3-amino-3-(4-methoxyphenyl)propanoate and Methyl 3-amino-3-(2-methoxyphenyl)propanoate. Each variant exhibits unique biological activities due to differences in their chemical structure.

Table 3: Comparison of Similar Compounds

| Compound | Key Activity |

|---|---|

| Methyl 3-amino-3-(3-methoxyphenyl)propanoate | Antitumor and anti-inflammatory |

| Methyl 3-amino-3-(4-methoxyphenyl)propanoate | Primarily analgesic |

| Methyl 3-amino-3-(2-methoxyphenyl)propanoate | Mixed activity profile |

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via a multi-step route:

Condensation : React 3-methoxybenzaldehyde with methyl cyanoacetate under basic conditions (e.g., Knoevenagel reaction) to form α-cyano-β-(3-methoxyphenyl)acrylate.

Reduction : Hydrogenate the nitrile group to an amine using Pd/C or Raney Ni under H₂ pressure (3–5 atm) in methanol.

Salt Formation : Treat the amine intermediate with HCl in ethanol to precipitate the hydrochloride salt.

- Optimization :

- Catalyst Loading : Increase Pd/C to 10% w/w for faster reduction.

- Solvent : Use THF for condensation (improves yield by 15% vs. methanol) .

- Temperature : Maintain 0–5°C during HCl addition to prevent ester hydrolysis.

- Yield : Up to 85% reported for structurally similar bromophenyl analogs .

Q. Which analytical techniques are most effective for characterizing purity and structure?

- Methodological Answer :

- Purity :

- HPLC : C18 column, mobile phase acetonitrile/water (70:30) + 0.1% TFA, UV detection at 254 nm. Purity >98% achievable .

- Structural Confirmation :

- ¹H NMR (DMSO-d₆): Methoxy (δ 3.75 ppm), ester (δ 3.65 ppm), aromatic protons (δ 6.8–7.4 ppm).

- IR : Broad N-H stretch (~2500 cm⁻¹) confirms hydrochloride salt formation.

- MS (ESI+) : [M+H]⁺ at m/z 258.2 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthesis batches?

- Methodological Answer : Discrepancies often arise from:

- Residual Solvents : Use deuterated DMSO and strict drying protocols.

- Tautomerism : Perform variable-temperature NMR (25–60°C) to observe dynamic equilibria.

- Polymorphs : Characterize crystalline forms via XRPD; recrystallize from ethanol/water (9:1) for uniformity .

- Validation : Cross-check with LC-MS to confirm molecular weight and rule out degradation .

Q. What strategies improve enantiomeric purity when chiral centers are present?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak IA column with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min .

- Asymmetric Synthesis : Employ Evans oxazolidinone auxiliaries during condensation, achieving >95% enantiomeric excess (ee) .

- Recrystallization : Dissolve racemic mixture in hot ethanol, add (R)-mandelic acid, and cool to isolate enantiopure salt .

Q. How should stability studies be designed under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation :

- Acidic : 0.1 M HCl (25°C, 24 hrs) → Monitor ester hydrolysis via HPLC.

- Oxidative : 3% H₂O₂ (40°C, 48 hrs) → Check for N-oxide byproducts with LC-MS.

- Long-Term Stability : Store at 4°C in amber vials with desiccant; <2% degradation over 12 months .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Testing : Use shake-flask method:

- Polar Solvents : Soluble in DMSO (4 mg/mL) and water (limited solubility due to hydrochloride salt).

- Non-Polar : Insoluble in hexane (<0.1 mg/mL).

- Contradictions : Discrepancies may arise from residual moisture. Dry samples under vacuum (40°C, 24 hrs) before testing .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.